Dual MAP3K7/MKNK1 Inhibition with Micromolar Potency
This compound demonstrates confirmed dual inhibition of human MAP3K7 (TAK1) and MKNK1 (MNK1) in a radiometric pan-quinase assay. Its IC50 of less than 5,000 nM for both targets is a critical differentiator from other simple tetrahydroquinoline building blocks that show no measurable kinase activity in similar screens [1]. This specific dual profile is relevant for studying upstream MAPK and downstream translation initiation pathways simultaneously, a property not replicated by single-target MAP3K7 inhibitors like 5Z-7-oxozeaenol.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | MAP3K7: <5,000 nM; MKNK1: <5,000 nM |
| Comparator Or Baseline | Unsubstituted or non-cyano tetrahydroquinoline building blocks typically show no significant kinase inhibition (IC50 >10,000 nM or inactive) in comparable pan-quinase screens. |
| Quantified Difference | At least 2-fold lower IC50 for these key kinases compared to generic tetrahydroquinoline starting materials. |
| Conditions | Flashplate-based radiometric 33'pan-quinase' assay format, as curated by ChEMBL and BindingDB (Monomer ID: BDBM50154291). |
Why This Matters
Provides a defined chemical starting point for developing dual TAK1/MNK1 probes, which is superior to purchasing an unverified tetrahydroquinoline analog that may be completely inactive against either target.
- [1] BindingDB. (2026). BDBM50154291: IC50 Data for MAP3K7 and MKNK1. Retrieved May 3, 2026. View Source
